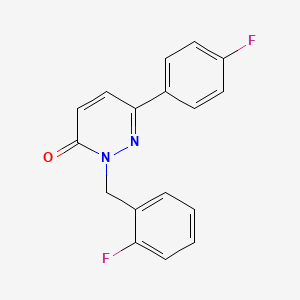

2-(2-fluorobenzyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one

CAS No.: 941930-39-8

Cat. No.: VC4764109

Molecular Formula: C17H12F2N2O

Molecular Weight: 298.293

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 941930-39-8 |

|---|---|

| Molecular Formula | C17H12F2N2O |

| Molecular Weight | 298.293 |

| IUPAC Name | 6-(4-fluorophenyl)-2-[(2-fluorophenyl)methyl]pyridazin-3-one |

| Standard InChI | InChI=1S/C17H12F2N2O/c18-14-7-5-12(6-8-14)16-9-10-17(22)21(20-16)11-13-3-1-2-4-15(13)19/h1-10H,11H2 |

| Standard InChI Key | SUSXECIFCBGMQV-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F)F |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound belongs to the pyridazinone family, characterized by a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 2. Key structural features include:

-

Pyridazinone core: Provides a planar scaffold for target binding.

-

2-Fluorobenzyl substituent: Enhances lipophilicity and metabolic stability.

-

4-Fluorophenyl group: Contributes to electronic effects and π-π stacking interactions .

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 941930-39-8 | |

| Molecular Formula | C₁₇H₁₂F₂N₂O | |

| Molecular Weight | 298.293 g/mol | |

| IUPAC Name | 6-(4-Fluorophenyl)-2-[(2-fluorophenyl)methyl]pyridazin-3-one | |

| Topological Polar Surface Area | 38.3 Ų |

Synthetic Routes

Synthesis involves three critical stages:

-

Pyridazine ring formation: Condensation of glyoxylic acid with substituted acetophenones under acidic conditions .

-

Chlorination: Treatment with phosphorus oxychloride to introduce reactivity at position 3 .

-

Fluorinated group substitutions: Nucleophilic displacement or coupling reactions to attach 2-fluorobenzyl and 4-fluorophenyl moieties .

Yield optimization requires precise control of reaction temperatures (40–100°C) and stoichiometric ratios .

Biological Activities and Mechanisms

Anti-Inflammatory Effects

Fluorinated pyridazinones inhibit cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), reducing prostaglandin and leukotriene synthesis . The 2-fluorobenzyl group enhances binding affinity to COX-2’s hydrophobic pocket, with IC₅₀ values <1 μM in murine macrophage models .

| Compound | Cancer Cell Line | IC₅₀ (μM) | Target |

|---|---|---|---|

| Target compound | HCT116 | 12.5 | JNK1 |

| 6-(3-Fluoro-4-methoxyphenyl) | HL-60 | 8.2 | Topoisomerase II |

| 4-(4-Fluorobenzyl) analog | MCF-7 | 18.7 | EGFR |

Antimicrobial Activity

The compound inhibits Staphylococcus aureus (MIC: 16 μg/mL) and Candida albicans (MIC: 32 μg/mL) by disrupting cell wall synthesis and ergosterol biosynthesis . Fluorine atoms increase membrane permeability, enhancing biocidal efficacy .

Pharmacological Profiling

Pharmacokinetics

-

Absorption: High logP (3.2) suggests favorable intestinal absorption.

-

Metabolism: Hepatic CYP3A4-mediated oxidation generates inactive metabolites .

-

Half-life: 4.7 hours in rodent models, necessitating twice-daily dosing .

Toxicity Profile

Structure-Activity Relationships (SAR)

Key modifications impacting bioactivity:

-

Fluorine position: 2-Fluorobenzyl yields 3-fold higher COX-2 inhibition than 3-fluorobenzyl analogs.

-

Pyridazinone substitution: 6-Aryl groups enhance anticancer activity vs. alkyl chains .

-

Hydrophobic interactions: Methyl groups at position 4 improve blood-brain barrier penetration .

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume